1-Hexadecanaminium, N,N-dihexadecyl-N-methyl-, chloride

Vue d'ensemble

Description

1-Hexadecanaminium, N,N-dihexadecyl-N-methyl-, chloride is a quaternary ammonium compound that is not directly discussed in the provided papers. However, similar compounds with long alkyl chains and ionic properties are mentioned. For instance, the first paper discusses a related compound, 1-hexadecyl-3-methylimidazolium chloride ([C16mim]Cl), which forms lyotropic liquid crystals in a ternary system with 1-decanol and water . This suggests that compounds with long alkyl chains like 1-Hexadecanaminium, N,N-dihexadecyl-N-methyl-, chloride may also exhibit interesting phase behavior and interactions with other molecules.

Synthesis Analysis

While the synthesis of 1-Hexadecanaminium, N,N-dihexadecyl-N-methyl-, chloride is not explicitly described in the provided papers, the second paper does detail the synthesis of a complex tellurium compound through pyrolysis, which indicates the kind of synthetic techniques that might be employed in the preparation of complex organic compounds . This could provide insight into potential synthetic routes for the quaternary ammonium compound .

Molecular Structure Analysis

The molecular structure of 1-Hexadecanaminium, N,N-dihexadecyl-N-methyl-, chloride is not directly analyzed in the papers. However, the third paper describes the structure of hexane-1,6-diaminium chloride, which features a long alkyl chain and chloride ions . This compound exhibits a layer structure with hydrogen bonding, which could be relevant when considering the structural aspects of 1-Hexadecanaminium, N,N-dihexadecyl-N-methyl-, chloride, as it may also form similar interactions due to its ionic nature and long alkyl chains.

Chemical Reactions Analysis

The papers do not provide information on the chemical reactions of 1-Hexadecanaminium, N,N-dihexadecyl-N-methyl-, chloride. However, the second paper discusses the redox behavior of a tellurium compound, which undergoes reactions with thiophenol and chlorine . This highlights the reactivity of such compounds and suggests that 1-Hexadecanaminium, N,N-dihexadecyl-N-methyl-, chloride could also participate in various chemical reactions, potentially including redox processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Hexadecanaminium, N,N-dihexadecyl-N-methyl-, chloride are not directly reported in the papers. However, the first paper's discussion of the phase behavior of [C16mim]Cl in a ternary system with 1-decanol and water provides insights into the potential physical properties of similar compounds . The formation of liquid crystalline phases and the role of hydrogen bonding suggest that 1-Hexadecanaminium, N,N-dihexadecyl-N-methyl-, chloride may also exhibit unique solubility, phase transitions, and interactions with solvents and other molecules due to its amphiphilic nature.

Applications De Recherche Scientifique

-

Thermophysical Property Data Analysis

- Field : Physical Chemistry

- Application : This compound is used in the analysis of thermophysical property data .

- Method : The data were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .

- Results : The application provides access to a collection of critically evaluated thermodynamic property data for pure compounds with a primary focus on organics .

-

Chemical Analysis

- Field : Analytical Chemistry

- Application : This compound, also known as Dicetyldimonium chloride, is used in chemical analysis .

- Method : The compound’s structure, properties, spectra, suppliers and links are analyzed .

- Results : The analysis provides a comprehensive understanding of the compound’s chemical properties .

-

Hair Care Products

- Field : Cosmetic Science

- Application : This compound, also known as Cetrimonium Chloride or Genamin® CTAC, is mainly used in creme rinses and hair conditioners .

- Method : As a cationic surfactant, it is absorbed onto negatively charged surfaces without leaving a visible film, for example on the hair .

- Results : It helps improve the texture and appearance of hair .

-

Chemical Structure Analysis

- Field : Structural Chemistry

- Application : This compound, also known as Dicetyldimonium chloride, is used in the analysis of chemical structures .

- Method : The compound’s structure, properties, spectra, suppliers and links are analyzed .

- Results : The analysis provides a comprehensive understanding of the compound’s chemical properties .

-

Pharmaceutical Uses

- Field : Pharmaceutical Science

- Application : This compound, also known as 1-Hexadecanaminium, N,N,N-trimethyl-, chloride, has potential pharmaceutical uses .

- Method : The compound’s structure, uses, toxicity, action, and side effects are studied .

- Results : The studies provide insights into the potential pharmaceutical applications of the compound .

Safety And Hazards

Propriétés

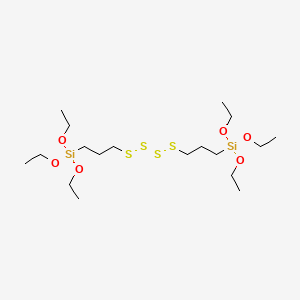

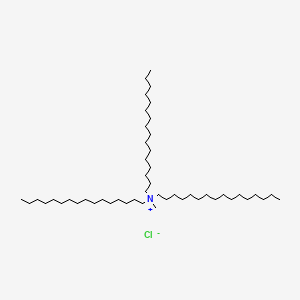

IUPAC Name |

trihexadecyl(methyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H102N.ClH/c1-5-8-11-14-17-20-23-26-29-32-35-38-41-44-47-50(4,48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-2)49-46-43-40-37-34-31-28-25-22-19-16-13-10-7-3;/h5-49H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAGMGMRSURYROS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](C)(CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H102ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7029374 | |

| Record name | 1-Hexadecanaminium, N,N-dihexadecyl-N-methyl-, chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

740.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Water or Solvent Wet Solid, Liquid, Other Solid | |

| Record name | 1-Hexadecanaminium, N,N-dihexadecyl-N-methyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

1-Hexadecanaminium, N,N-dihexadecyl-N-methyl-, chloride | |

CAS RN |

52467-63-7, 71060-72-5 | |

| Record name | Tricetylmethylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52467-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tricetylmonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052467637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quaternary ammonium compounds, tri-C14-18-alkylmethyl, chlorides | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071060725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hexadecanaminium, N,N-dihexadecyl-N-methyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Hexadecanaminium, N,N-dihexadecyl-N-methyl-, chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRICETYLMONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2PM9I4UHZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

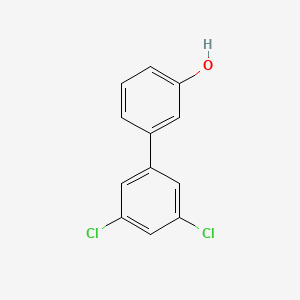

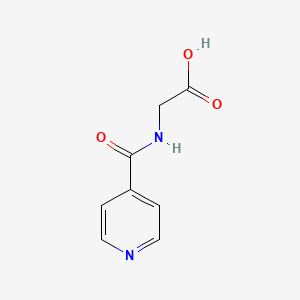

![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B1329921.png)